molecular formula C17H13FN6O2S B2967430 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852374-22-2

2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2967430
CAS No.: 852374-22-2
M. Wt: 384.39
InChI Key: RAOGUIYRSFJVCY-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolo-pyridazine ring, a thio group, a methylisoxazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of a fluorophenyl group, a triazolo-pyridazine ring, a thio group, a methylisoxazole ring, and an acetamide group contribute to its unique chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of heterocyclic compounds, including those related to the queried compound, have been a subject of interest due to their potential pharmaceutical applications. For example, studies have developed methods for synthesizing various heterocycles, such as pyrazole, thiazole, and triazolo[4,3-b]pyridazine derivatives, indicating the versatility and potential utility of these compounds in drug development (Fadda et al., 2017). Furthermore, structural analysis through techniques like X-ray crystallography provides insights into the molecular arrangements that contribute to their biological activities (Crabb et al., 1999).

Biological Activities

The biological activities of compounds within this chemical class have been extensively studied. Some compounds have been found to exhibit potent antioxidant and anticancer activities, highlighting their potential as therapeutic agents. For instance, triazolo-thiadiazoles have been investigated for their in vitro antioxidant properties and anticancer activity against hepatocellular carcinoma cell lines, suggesting their potential utility in cancer therapy (Sunil et al., 2010). Moreover, the synthesis of novel bioactive sulfonamide thiazole derivatives as potential insecticidal agents against Spodoptera littoralis indicates the potential agricultural applications of these compounds (Soliman et al., 2020).

Pharmacological Investigations

The pharmacological properties of these heterocyclic compounds extend to their potential as H1-antihistaminic agents, with some derivatives showing significant activity in in vivo models (Alagarsamy et al., 2008). Additionally, modifications of the core structure have led to derivatives with reduced toxicity and improved anticancer efficacy, underscoring the importance of chemical modification in drug development (Wang et al., 2015).

Future Directions

The future directions for research on this compound could include studying its synthesis, chemical reactions, mechanism of action, and potential applications. It would also be interesting to explore its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2S/c1-10-8-13(23-26-10)19-15(25)9-27-16-7-6-14-20-21-17(24(14)22-16)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOGUIYRSFJVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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